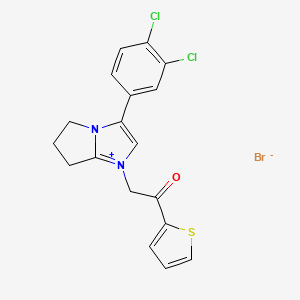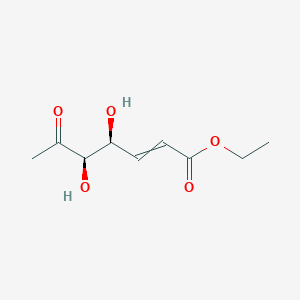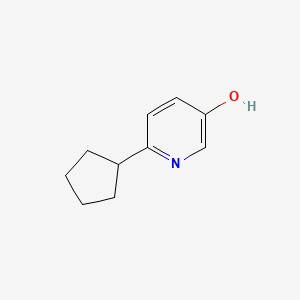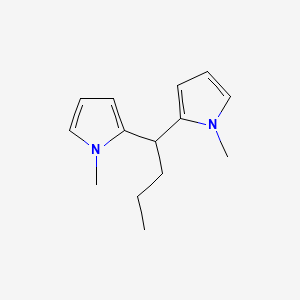![molecular formula C27H21NOSe B12634149 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one CAS No. 919083-40-2](/img/structure/B12634149.png)
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its unique structure, which includes a phenylselanyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
作用機序
The mechanism of action of 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Apoptosis Induction: In cancer cells, the compound can activate caspases and other apoptotic pathways, leading to programmed cell death.
類似化合物との比較
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one can be compared with other chalcones and selenium-containing compounds:
Chalcones: Similar compounds include 1,3-diphenylprop-2-en-1-one and 1,3-diphenyl-2-propene-1-one. These compounds share the chalcone backbone but lack the phenylselanyl group.
Selenium-containing Compounds: Compounds like diphenyl diselenide and selenocysteine also contain selenium but differ in their overall structure and properties.
The uniqueness of this compound lies in its combination of the chalcone backbone with a phenylselanyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
919083-40-2 |
|---|---|
分子式 |
C27H21NOSe |
分子量 |
454.4 g/mol |
IUPAC名 |
1,3-diphenyl-3-(2-phenylselanylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C27H21NOSe/c29-26(22-14-6-2-7-15-22)20-25(21-12-4-1-5-13-21)28-24-18-10-11-19-27(24)30-23-16-8-3-9-17-23/h1-20,28H |
InChIキー |
YLUQLOJUYGFFRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3[Se]C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
![tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane](/img/structure/B12634087.png)
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)


